

6-Iododiosmin: A Technical Guide to a Key Diosmin Impurity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **6-lododiosmin**, a known impurity in the manufacturing of diosmin, a widely used phlebotropic agent. This document details its formation, analytical detection, and the current state of knowledge regarding its physicochemical properties and regulatory limits. It is intended to be a valuable resource for professionals involved in the research, development, and quality control of diosmin-based pharmaceutical products.

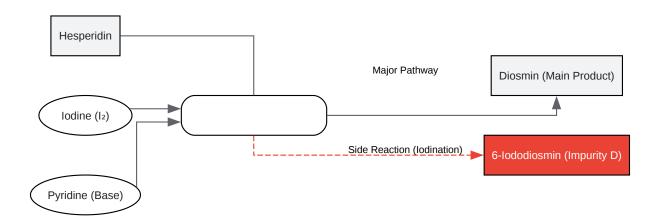
Introduction to 6-lododiosmin

6-lododiosmin, chemically known as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[[6-O-(6-deoxy- α -L-mannopyranosyl)- β -D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one, is identified as Diosmin EP Impurity D in the European Pharmacopoeia. It is a process-related impurity that can arise during the semi-synthesis of diosmin from its precursor, hesperidin. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that can potentially impact the safety and efficacy of the final drug product. Therefore, understanding the profile of impurities like **6-lododiosmin** is essential for ensuring the quality and consistency of diosmin.

Formation of 6-lododiosmin during Diosmin Synthesis



The most common semi-synthetic route to diosmin involves the dehydrogenation of hesperidin. Several patented methods utilize iodine in a basic medium, such as pyridine, to facilitate this conversion. In this process, the iodination of the flavonoid backbone can occur as a side reaction, leading to the formation of **6-lododiosmin**.[1][2] The reaction involves the electrophilic substitution of a hydrogen atom with an iodine atom at the 6-position of the A-ring of the diosmin molecule.



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Figure 1: Formation of Diosmin and 6-lododiosmin from Hesperidin.

Physicochemical Properties and Regulatory Information

A summary of the key identification and physicochemical properties of **6-Iododiosmin** is presented in the table below. This information is crucial for its identification and quantification in diosmin samples.



Property	Data	Reference(s)
Chemical Name	5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one	[3][4]
Synonyms	6-lodo Diosmin, Diosmin EP Impurity D	[5][6]
CAS Number	1431536-92-3	[5]
Molecular Formula	C28H31IO15	[5]
Molecular Weight	734.44 g/mol	[5]
Appearance	Pale Yellow Solid	[3]
Melting Point	199-200°C (decomposes)	[7][8]
Pharmacopeial Listing	European Pharmacopoeia (EP) as Impurity D	
EP Impurity Limit	The European Pharmacopoeia specifies a limit for iodine in diosmin, which indirectly controls the level of iodinated impurities. The limit for total iodine is not more than 0.1 per cent. There is no specific individual limit for Impurity D in the monograph.	[6]
Typical Levels	Publicly available data on the typical concentration of 6-lododiosmin in commercial batches of diosmin is limited.	

Experimental Protocols for Analysis



The European Pharmacopoeia provides a detailed liquid chromatography (LC) method for the analysis of diosmin and its related substances, including **6-lododiosmin** (Impurity D).

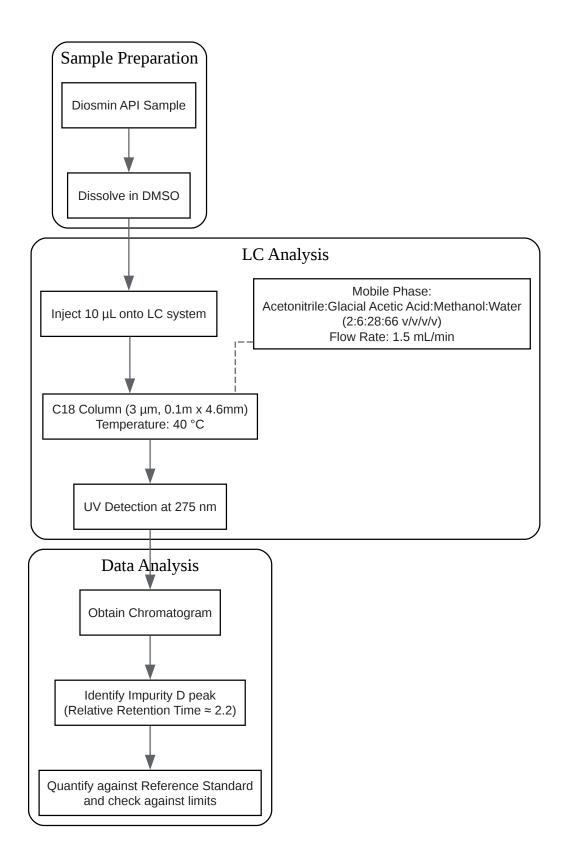
Liquid Chromatography Method for Related Substances (European Pharmacopoeia)

This method is suitable for the identification and control of **6-lododiosmin** in diosmin active pharmaceutical ingredients.

- Test solution: Dissolve 25.0 mg of the substance to be examined in dimethyl sulfoxide and dilute to 25.0 mL with the same solvent.
- Reference solution (c): Dissolve 5.0 mg of diosmin for system suitability CRS (containing impurities A, B, C, D, E and F) in dimethyl sulfoxide and dilute to 5.0 mL with the same solvent.
- Chromatographic system:
 - Column: A stainless steel column 0.10 m long and 4.6 mm in internal diameter packed with end-capped octadecylsilyl silica gel for chromatography (3 μm).
 - Temperature: 40 °C.
 - Mobile phase: A mixture of 2 volumes of acetonitrile, 6 volumes of glacial acetic acid, 28
 volumes of methanol and 66 volumes of water.
 - Flow rate: 1.5 mL/min.
 - Detection: Spectrophotometer at 275 nm.
 - Injection volume: 10 μL.
 - Run time: 6 times the retention time of diosmin.
- System suitability: The resolution between the peaks due to impurity B and impurity C in the chromatogram obtained with reference solution (c) is at least 2.5.



 Relative retention with reference to diosmin (retention time = about 4 min): Impurity D = about 2.2.





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Figure 2: General workflow for the analysis of 6-lododiosmin in Diosmin API.

Toxicological Profile

There is a significant lack of publicly available toxicological data specifically for **6-lododiosmin**. No studies on its acute, chronic, or genotoxic potential were identified in the reviewed literature. While diosmin itself is considered to have a low toxicity profile, the introduction of an iodine atom to the flavonoid structure could potentially alter its biological activity and toxicological properties.

Research on other halogenated flavonoids suggests that halogenation can influence their biological activities, including antimicrobial and anticancer effects. However, these findings cannot be directly extrapolated to predict the toxicity of **6-lododiosmin** without specific studies. Given the absence of data, a precautionary approach should be taken, and the levels of this impurity should be controlled to be as low as reasonably practicable.

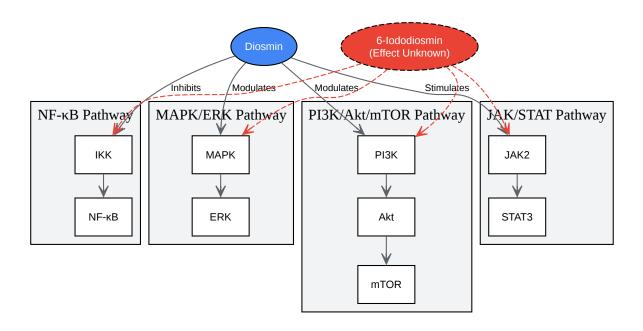
Potential Impact on Cellular Signaling Pathways

Diosmin is known to exert its pharmacological effects by modulating various cellular signaling pathways. These include anti-inflammatory, antioxidant, and venotonic actions. While the specific effects of **6-lododiosmin** on these or other signaling pathways have not been investigated, it is plausible that as a structurally related impurity, it could potentially interact with the same molecular targets as diosmin, possibly leading to altered efficacy or off-target effects.

The primary signaling pathways modulated by diosmin include:

- PI3K/Akt/mTOR Pathway: Involved in cell survival and proliferation.
- MAPK/ERK Pathway: Plays a role in cell growth and differentiation.
- NF-kB Pathway: A key regulator of inflammation.
- JAK2/STAT3 Pathway: Involved in cytokine signaling and immune response.





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Figure 3: Known signaling pathways of Diosmin and the unknown effect of 6-lododiosmin.

Conclusion

6-lododiosmin is a critical process-related impurity in the synthesis of diosmin that requires careful monitoring and control. While pharmacopeial methods for its detection are well-established, there is a notable gap in the scientific literature regarding its specific toxicological profile and the typical levels found in commercial diosmin products. For researchers and drug development professionals, this underscores the importance of robust impurity profiling and the need for further investigation into the potential biological effects of such impurities to ensure the overall safety and efficacy of diosmin-containing medicines. The control of **6-lododiosmin** to within the limits for total iodine as specified in the European Pharmacopoeia is a key aspect of diosmin quality control.

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- To cite this document: BenchChem. [6-Iododiosmin: A Technical Guide to a Key Diosmin Impurity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601674#6-iododiosmin-as-a-diosmin-impurity]

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